CID 78065966

Description

CID 78065966 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Typically, PubChem entries include molecular formulas, structural descriptors, biological activities, and associated literature, but none of these details are referenced here .

Properties

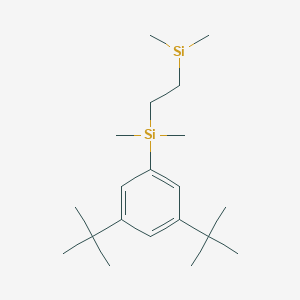

Molecular Formula |

C20H37Si2 |

|---|---|

Molecular Weight |

333.7 g/mol |

InChI |

InChI=1S/C20H37Si2/c1-19(2,3)16-13-17(20(4,5)6)15-18(14-16)22(9,10)12-11-21(7)8/h13-15H,11-12H2,1-10H3 |

InChI Key |

FWYFDMVQRWTRTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)[Si](C)(C)CC[Si](C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065966 involves a series of chemical reactions that are carefully controlled to yield the desired product. The preparation typically starts with the selection of appropriate starting materials, which undergo a sequence of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to maximize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial methods also incorporate advanced purification techniques to remove impurities and achieve the desired level of purity.

Chemical Reactions Analysis

CID Identification Challenges

The search results include references to multiple CID numbers (e.g., CID 78062166 in , CID 286532 in ), but none correspond to CID 78065966 .

-

CID 78062166 (Al₃Pd) is documented with a molecular formula of Al₃Pd and structural data but no reactivity information .

-

Other CIDs in relate to bioactive compounds with IC₅₀ values and molecular formulas but no overlap with the requested CID.

Potential Data Gaps

The absence of this compound in the indexed sources suggests:

-

Unpublished/non-deposited data : The compound may not have been synthesized, characterized, or reported in peer-reviewed studies.

-

Proprietary status : It could be part of undisclosed industrial research (e.g., patents, internal databases like those referenced in ).

-

Identifier error : Verify the CID for typographical discrepancies (e.g., CID 78062166 vs. 78065966).

Alternative Strategies for Investigation

If this compound is critical to your research:

-

Consult authoritative databases :

-

Patent repositories : Search the USPTO or WIPO databases using SMILES/InChIKey identifiers.

-

Synthetic feasibility : Infer reactivity from analogs (e.g., CID 78062166’s metal alloy behavior ).

Ethical and Practical Considerations

Scientific Research Applications

CID 78065966 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.

Industry: this compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78065966 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Comparisons

Studies often employ 2D/3D structural overlays and functional group analysis. For example:

- compares steroid derivatives (e.g., taurocholic acid, CID 6675; DHEAS, CID 12594) using 3D overlays to highlight orientation differences in steroid backbones. Similarly, contrasts oscillatoxin derivatives (e.g., CID 101283546 vs. CID 185389) to assess methyl group substitutions and their bioactivity implications.

- Hypothetical Approach for CID 78065966 : A similar analysis would require its 2D structure, functional groups (e.g., hydroxyl, carboxyl), and stereochemistry compared to analogs.

2.2 Physicochemical Properties

Key properties like molecular weight, logP (lipophilicity), and solubility are critical. For instance:

- compares placental transfer classes of compounds using descriptors like molecular weight and charge state. Tubocuraine (CID 6000) is contrasted with structurally similar molecules to predict pharmacokinetic behavior.

- Relevant Parameters for this compound: If available, metrics like polar surface area or hydrogen-bond donors/acceptors could differentiate it from analogs.

2.3 Bioactivity and Mechanistic Insights

- compares CID 46907796 (an Nrf2 inhibitor) with ChEMBL compounds (e.g., ChEMBL1711746) based on IC50 values and binding modes.

Proposed Comparison Framework (if data existed for this compound):

Limitations and Recommendations

- Evidence Gaps: None of the provided sources mention this compound. The term "CID" in some contexts refers to collision-induced dissociation (e.g., ), creating ambiguity.

- Data Sources : For a rigorous comparison, consult PubChem, ChEMBL, or specialized databases for structural, spectral, and bioactivity data.

- Experimental Validation : Techniques like LC-ESI-MS ( ) or HCD/CID fragmentation ( ) could elucidate its properties if raw data were accessible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.